![molecular formula C29H22N2O6 B2549377 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide CAS No. 888461-69-6](/img/structure/B2549377.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide, also known as BDBOC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BDBOC is a benzofuran derivative that has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR pathway and activating the caspase cascade. N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has also been shown to induce autophagy in cancer cells, which is a process that involves the degradation of cellular components and can lead to cell death.
Biochemical and Physiological Effects
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis and autophagy in cancer cells, the inhibition of cell growth and survival, and the modulation of protein-protein interactions. N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has several advantages for lab experiments, including its high selectivity for cancer cells, its ability to induce apoptosis and autophagy, and its potential as a fluorescent probe for the detection of cancer cells. However, there are also limitations to the use of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide, including the development of more efficient and selective synthesis methods, the optimization of its therapeutic potential for the treatment of cancer and other diseases, and the investigation of its potential as a tool for the study of protein-protein interactions. Further studies are also needed to determine the safety and efficacy of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide in vivo and its potential for clinical use.
合成法
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has been synthesized using several methods, including Suzuki coupling, Heck reaction, and Buchwald–Hartwig amination. The Suzuki coupling method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst, while the Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The Buchwald–Hartwig amination method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.
科学的研究の応用
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of cancer cells and as a potential anti-cancer agent. N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has been shown to selectively bind to cancer cells and induce cell death through the activation of apoptosis. N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide has also been used as a tool for the study of protein-protein interactions and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-2-34-23-13-11-17-7-3-4-8-19(17)25(23)28(32)31-26-20-9-5-6-10-21(20)37-27(26)29(33)30-18-12-14-22-24(15-18)36-16-35-22/h3-15H,2,16H2,1H3,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVHGSSWEPSNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)
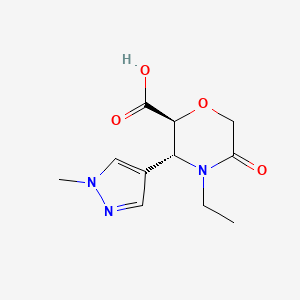
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
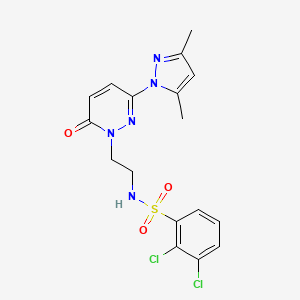
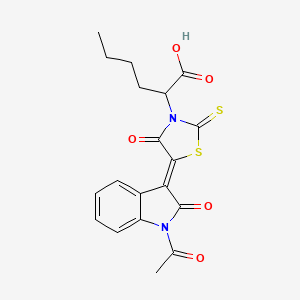
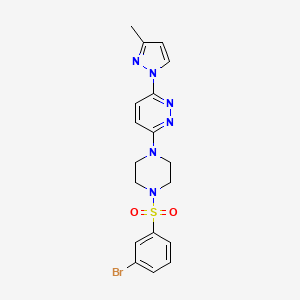
![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)
![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)
![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)
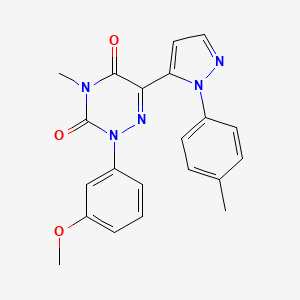
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)

